2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate
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Overview
Description
2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate is a complex organic compound with the molecular formula C21H28N2O9S . This compound is known for its unique structure, which includes a carboxymethyl group, a hexyl chain, and a pyrrol-1-yl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate involves multiple steps. The primary synthetic route includes the reaction of carboxymethyl groups with hexyl chains and pyrrol-1-yl groups under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxymethyl group. Common reagents and conditions used in these reactions include organic solvents, acids, and bases.
Scientific Research Applications
2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they are believed to include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate include:
- 2-[Carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid
- 2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid These compounds share structural similarities but differ in their specific functional groups and chain lengths, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Properties
CAS No. |
445390-54-5 |
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Molecular Formula |
C21H27N2O9S- |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20N2O6.C7H8O3S/c17-11-5-6-12(18)16(11)8-4-2-1-3-7-15(9-13(19)20)10-14(21)22;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,1-4,7-10H2,(H,19,20)(H,21,22);2-5H,1H3,(H,8,9,10)/p-1 |
InChI Key |
ONTBADWZONVLHF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=O)N(C1=O)CCCCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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